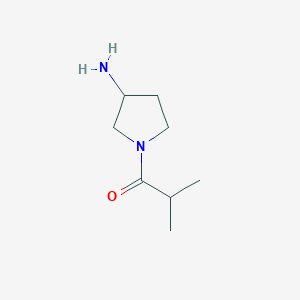

1-(4-Bromophenyl)cyclopropanamine

概要

説明

Synthesis Analysis

The synthesis of bromophenyl derivatives with a cyclopropyl moiety has been explored, with ring opening of cyclopropane observed under certain conditions . Additionally, a palladium-catalyzed domino reaction involving a bromophenyl cyclopropylidenemethyl precursor has been reported, leading to the formation of complex polycyclic structures . Another study demonstrates the direct synthesis of cyclopropanes from gem-dialkyl groups through double C-H activation, which is a significant advancement in the field of cyclopropane chemistry .

Molecular Structure Analysis

The molecular structures of bromophenyl compounds and cyclopropane derivatives have been determined using X-ray diffraction, revealing various intermolecular interactions and the geometry of the molecules . For instance, the crystal structure of a bromophenylphosphetanium bromide compound was elucidated, showing a puckered four-membered ring with specific cis and trans relationships between substituents .

Chemical Reactions Analysis

The bromophenyl and cyclopropane moieties are versatile in chemical reactions. For example, the palladium-catalyzed reaction of a bromophenyl cyclopropylidenemethyl compound with 2-alkynylbenzenamine leads to the formation of naphthalene and indenoquinoline derivatives . The reactivity of these compounds can be influenced by the choice of ligands in the reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl derivatives are influenced by their molecular structure. Cyclopalladated complexes exhibit luminescence, which is a significant property for potential applications in materials science . The bromophenol derivatives incorporating cyclopropane moieties have been shown to be effective inhibitors of carbonic anhydrase and acetylcholinesterase enzymes, indicating their potential as therapeutic agents .

科学的研究の応用

Cyclopropanation Reactions

- The cyclopropanation of alkenes, dienes, and trienes can be catalyzed by tris(4-bromophenyl)aminium hexachloroantimonate, showcasing the utility of bromophenyl derivatives in cyclopropanation processes. This method demonstrates high sensitivity to the ionization of π bonds in substrates, making it a valuable tool in organic synthesis (Mirafzal, Lozeva, & Olson, 1998).

Chiral Catalysis

- Dirhodium tetrakis-(R)-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) (Rh(2)(R-BTPCP)(4)) is a chiral catalyst derived from a 1,2,2-triarylcyclopropanecarboxylate ligand. It shows effectiveness in enantioselective reactions involving aryl- and styryldiazoacetates, including cyclopropanations and C-H functionalization/Cope rearrangements. This highlights the role of bromophenyl derivatives in asymmetric synthesis (Qin et al., 2011).

Enzyme Inhibition

- Compounds incorporating bromophenol and cyclopropane moieties have been investigated as inhibitors of the carbonic anhydrase enzyme. These derivatives showed potent inhibitory effects, which could be explored for potential therapeutic applications (Boztaş et al., 2015).

Synthesis of Labeled Compounds

- The synthesis of labeled cyclopropylamine derivatives, such as 1-(2-13C)-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine, indicates the applicability of bromophenyl cyclopropanamines in producing isotopically labeled compounds for biochemical studies (Kuttab & Mabic, 2002).

Catalyzed Cyclopropanation Mechanisms

- Research on aminium salt catalyzed cyclopropanations using tris(4-bromophenyl)aminium hexachloroantimonate explores the mechanistic aspects of substrate ionization in these reactions. This contributes to a deeper understanding of the catalysis process in organic chemistry (Yueh & Bauld, 1997).

Multigram Synthesis

- The efficient synthesis of large quantities of cyclopropanamine derivatives, such as (trif

Cyclopropenimine-Catalyzed Reactions

- Cyclopropenimine catalysts have been shown to facilitate Mannich reactions between glycine imines and N-Boc-aldimines with high levels of enantio- and diastereocontrol. This highlights the utility of bromophenyl cyclopropanamines in enhancing the efficiency and selectivity of important chemical transformations (Bandar & Lambert, 2013).

Cyclometalated Complexes Synthesis

- Research on cyclometalated Pd(II) and Ir(III) 2-(4-bromophenyl)pyridine complexes with N-heterocyclic carbenes and acetylacetonate provides insights into the synthesis and luminescent properties of these complexes. This is relevant for applications in materials science and catalysis (Xu et al., 2014).

Psychotropic Activity Studies

- The synthesis and study of psychotropic activity of 1-substituted 4-amino-5-oxoprolines, including derivatives with bromophenyl groups, provide valuable data for the development of new therapeutic agents with potential anxiolytic and nootropic effects (Vigorov et al., 2020).

Bioactivity in Agricultural Applications

- Research on N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds, including those derived from bromophenyl cyclopropanamines, highlights their potential bioactivity as herbicides and fungicides, indicating applications in agriculture (Tian et al., 2009).

Kulinkovich Reaction in Neurotransmitter Analogs Synthesis

- The application of the Kulinkovich reaction in synthesizing constrained analogues of neurotransmitters using bromophenyl cyclopropanamines underlines their importance in creating structurally unique compounds with potential biological activity (Faler & Joullié, 2007).

Safety And Hazards

The compound is classified under GHS07 and carries a warning signal word . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

1-(4-bromophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTDLVUAYUMZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595758 | |

| Record name | 1-(4-Bromophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)cyclopropanamine | |

CAS RN |

345965-54-0 | |

| Record name | 1-(4-Bromophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromophenyl)cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

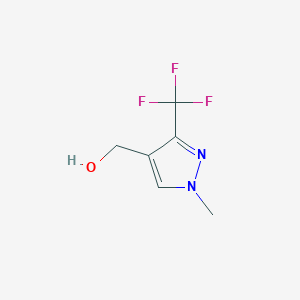

![[2-(1H-Pyrazol-1-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B1343136.png)

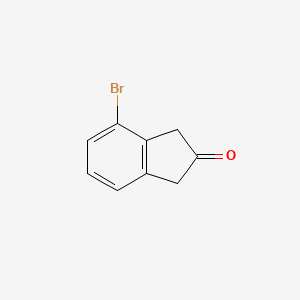

![7-Bromo-2-phenylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1343156.png)